molecular formula C8H8N2O B1440582 1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1311314-54-1

1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No. B1440582
CAS RN: 1311314-54-1
M. Wt: 148.16 g/mol
InChI Key: MKLDTQZQFAGIBR-UHFFFAOYSA-N
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Description

“1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” is a chemical compound with the CAS Number: 116212-46-5 . It has a molecular weight of 148.16 . The IUPAC name for this compound is 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one .


Molecular Structure Analysis

The InChI code for “1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” is 1S/C8H8N2O/c1-10-5-3-6-2-4-9-7(6)8(10)11/h2-5,9H,1H3 . This code provides a standard way to encode the compound’s molecular structure.

It is shipped at room temperature and is in liquid form .

Scientific Research Applications

Synthesis Techniques

  • Efficient Synthesis Approaches : The chemical 1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one can be synthesized efficiently through various methods. One approach involves sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide followed by debenzylation (Nechayev et al., 2013). Another method involves the reaction of 7-hydroxy derivatives with nucleophiles under acidic or basic conditions, allowing for the synthesis of various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones (Goto et al., 1991).

  • One-Pot, Three-Component Synthesis : A novel method for synthesizing 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines involves a one-pot, three-component reaction. This method is applicable for creating derivatives with tetrahedral fragments or fused 4-spiro-frameworks (Vilches-Herrera et al., 2013).

  • NMR Studies : 1H and 13C NMR studies of related compounds provide insight into the chemical structure and properties, aiding in further research and synthesis of derivatives (Cox & Sankar, 1980).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 .

Mechanism of Action

Target of Action

The primary target of the compound 1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is an important regulatory factor in the necroptosis signaling pathway .

Mode of Action

The compound interacts with RIPK1, inhibiting its function. This interaction results in the modulation of the necroptosis signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the necroptosis signaling pathway. By inhibiting RIPK1, the compound disrupts the normal functioning of this pathway .

properties

IUPAC Name

1-methyl-6H-pyrrolo[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-5-3-6-2-4-9-8(11)7(6)10/h2-5H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLDTQZQFAGIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

CAS RN

1311314-54-1
Record name 1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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